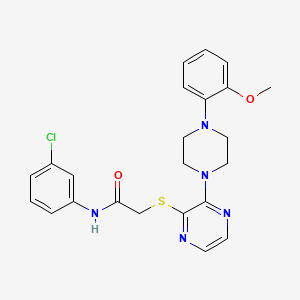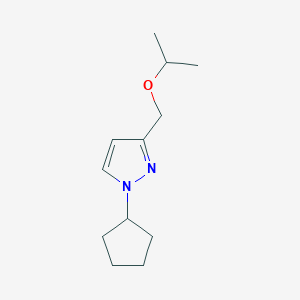
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole (CPM) is a chemical compound that belongs to the pyrazole family. It is widely used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole inhibits the activity of MAO by binding to the enzyme's active site and preventing the breakdown of neurotransmitters. This leads to an increase in the levels of neurotransmitters in the brain, which can have a positive effect on mood, cognition, and behavior. The anti-inflammatory and analgesic properties of this compound are thought to be due to its ability to inhibit the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can improve mood, motivation, and cognitive function. This compound has also been shown to reduce inflammation and pain in animal models, indicating its potential as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole in lab experiments is its relatively simple synthesis method, which makes it readily available for research purposes. It is also a potent inhibitor of MAO, which makes it a useful tool for studying the role of neurotransmitters in various physiological and pathological conditions. However, one limitation of this compound is its potential toxicity, which requires careful handling and monitoring in lab experiments.
Orientations Futures
There are several potential future directions for research on 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole. One area of interest is its potential as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders. Another area of interest is its potential as an anti-inflammatory and analgesic agent for the treatment of chronic pain and inflammation. Further research is needed to fully understand the mechanisms of action of this compound and its potential applications in various scientific fields.
Méthodes De Synthèse
The synthesis of 1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole involves the reaction between cyclopentanone and isopropylmagnesium bromide, followed by the reaction between the resulting intermediate and 3-chloromethyl-1H-pyrazole. The final product is obtained after purification using column chromatography. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole has been extensively studied for its potential applications in various scientific fields. It has been found to be a potent inhibitor of the enzyme monoamine oxidase (MAO), which is involved in the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. This compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammation.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(propan-2-yloxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-10(2)15-9-11-7-8-14(13-11)12-5-3-4-6-12/h7-8,10,12H,3-6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIMPTQINWPHOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=NN(C=C1)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-methylphenyl)-4-[(4-methylphenyl)sulfanyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2901234.png)
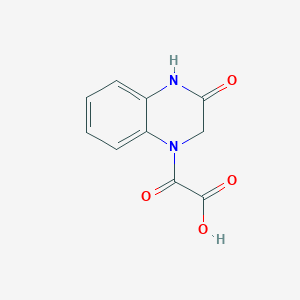
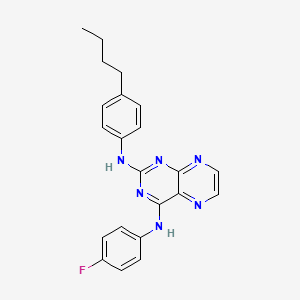


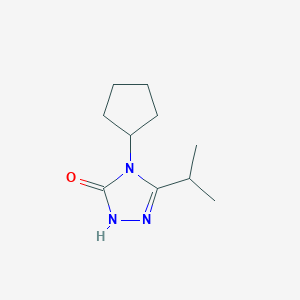

![2-(1H-benzimidazol-2-ylsulfanyl)-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B2901249.png)
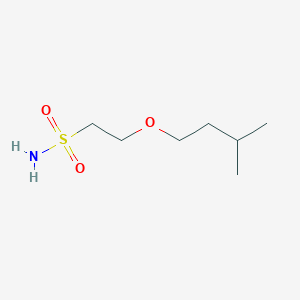
![3-{1H-pyrrolo[2,3-b]pyridin-3-yl}propan-1-amine](/img/structure/B2901252.png)
![4-[(1H-1,2,3-Benzotriazol-1-ylmethyl)sulfanylcarbothioyl]-2,6-di-tert-butylphenol](/img/structure/B2901253.png)
![7-[5-Phenyl-2-(thiophen-2-yl)thieno[2,3-d]pyrimidin-4-yl]-1,7-diazaspiro[3.5]nonan-2-one](/img/structure/B2901254.png)
